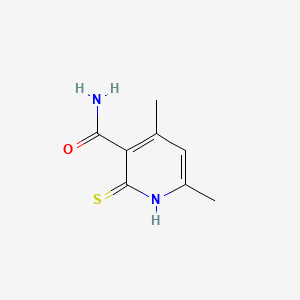

2-Mercapto-4,6-dimethylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUHWHVTEYTPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=S)N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2-Mercapto-4,6-dimethylnicotinamide

This technical guide details the synthesis of 2-Mercapto-4,6-dimethylnicotinamide , a functionalized pyridine derivative critical in the development of thienopyridine-based kinase inhibitors and other fused heterocyclic therapeutics.[1]

The guide prioritizes the Cyanothioacetamide Route due to its superior atom economy and scalability compared to the classical chloropyridine displacement method.

Executive Summary

-

Target Molecule: this compound (also known as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide).[1]

-

CAS Registry (Related): 54585-47-6 (Nitrile precursor).[1][2]

-

Core Application: Precursor for 4,6-dimethylthieno[2,3-b]pyridine derivatives; scaffold for ATP-competitive kinase inhibitors.[1]

-

Primary Pathway: Base-catalyzed Guareschi-Thorpe cyclocondensation followed by selective acid hydrolysis.[1]

Retrosynthetic Analysis

The 2-mercapto-nicotinamide core is best disconnected at the C2-N1 and C3-C4 bonds.[1] The introduction of the sulfur atom is most efficient when incorporated during the ring formation rather than via late-stage functionalization (e.g., thiation of a lactam).

-

Disconnection A (Preferred): Condensation of a 1,3-diketone (Acetylacetone) with a thio-functionalized active methylene compound (2-Cyanothioacetamide).[1]

-

Disconnection B (Alternative): Amidation of the corresponding nitrile or thiation of the corresponding 2-hydroxynicotinamide.

Pathway Visualization

Figure 1: Retrosynthetic logic flow prioritizing the nitrile intermediate.

Primary Synthesis Protocol: The Cyanothioacetamide Route

This route is a "one-pot" style cyclization that establishes the pyridine ring, the 4,6-dimethyl substitution pattern, and the C2-thione moiety simultaneously.

Phase 1: Cyclocondensation

Reaction: Acetylacetone + 2-Cyanothioacetamide

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 2-Cyanothioacetamide | Limiting Reagent | 1.0 | Source of N1, C2, C3, S |

| Acetylacetone | Electrophile | 1.1 | Excess ensures completion |

| Piperidine | Catalyst (Base) | 0.1 - 0.5 | Triethylamine is a viable alternative |

| Ethanol (Abs.) | Solvent | N/A | Methanol can also be used |

Step-by-Step Protocol

-

Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 0.1 mol of 2-Cyanothioacetamide in 150 mL of absolute ethanol.

-

Addition: Add 0.11 mol of Acetylacetone to the solution at room temperature.

-

Catalysis: Dropwise add Piperidine (approx. 1-2 mL). An exothermic reaction may be observed; the solution typically turns yellow/orange.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

-

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product (usually the piperidinium salt or free thione) will precipitate.

-

Acidification: To ensure the free thione form, acidify the mixture with acetic acid (pH ~4-5).

-

Isolation: Filter the yellow crystalline solid. Wash with cold ethanol and water.

-

Drying: Dry under vacuum at 50°C.

Phase 2: Selective Nitrile Hydrolysis

Reaction: 4,6-Dimethyl-2-mercaptonicotinonitrile + H₂O

Critical Note: The challenge here is to hydrolyze the nitrile (-CN) to the amide (-CONH2) without hydrolyzing it further to the acid (-COOH) or desulfurizing the ring.

Reagents & Conditions

| Component | Specification | Role |

| Substrate | Phase 1 Product | Precursor |

| Sulfuric Acid | 90-95% Conc.[1] | Hydrolysis Agent |

| Temperature | 60°C - 80°C | Strictly controlled |

| Ammonium Hydroxide | 25% aq.[1] | Neutralization |

Step-by-Step Protocol

-

Solvation: Place 0.05 mol of the Nitrile intermediate into a beaker.

-

Acid Addition: Add 30 mL of concentrated Sulfuric Acid (H₂SO₄) . Stir to dissolve (exothermic).

-

Heating: Heat the mixture on a water bath at 60–70°C for 60–90 minutes.

-

Process Control: Do not exceed 90°C to prevent decarboxylation or oxidative desulfurization.

-

-

Quenching: Pour the reaction mixture carefully onto 200g of crushed ice.

-

Neutralization: Slowly add Ammonium Hydroxide (aq) with stirring until the pH reaches 7–8.

-

Crystallization: The amide product will precipitate as a yellow/pale-orange solid.[1]

-

Purification: Filter the solid. Recrystallize from DMF/Ethanol or Glacial Acetic Acid if necessary.

Mechanistic Insight

Understanding the mechanism allows for troubleshooting if yields are low.

-

Michael Addition: The active methylene of cyanothioacetamide (deprotonated by piperidine) attacks the carbonyl carbon of acetylacetone.

-

Cyclization: The nitrogen of the amide attacks the second carbonyl of the acetylacetone moiety.

-

Dehydration: Loss of water aromatizes the ring (driving force).

-

Tautomerization: The product exists in equilibrium between the thione (major in solid state) and thiol (mercapto) forms.

Figure 2: Mechanistic flow of the Guareschi-Thorpe condensation.[1]

Characterization & Quality Control

Physical Properties[1][5][6][7]

-

Appearance: Yellow crystalline powder.[1]

-

Melting Point: >260°C (Decomposes).

-

Solubility: Soluble in DMSO, DMF, warm Pyridine; insoluble in water and cold ether.

Spectroscopic Markers (Expected)

| Technique | Feature | Assignment |

| IR (KBr) | 3150-3300 cm⁻¹ | N-H stretch (Amide) |

| 2220 cm⁻¹ | ABSENT (Confirms Nitrile Hydrolysis) | |

| 1660-1690 cm⁻¹ | C=O stretch (Amide) | |

| 1100-1200 cm⁻¹ | C=S stretch (Thione character) | |

| 1H NMR | Two Singlets (CH₃ at C4, C6) | |

| (DMSO-d6) | Singlet (Aromatic H at C5) | |

| Broad Singlet (SH/NH Thione) |

Safety & Handling (E-E-A-T)

-

Cyanothioacetamide: Toxic if swallowed.[1] Releases toxic fumes (NOx, SOx, HCN) upon thermal decomposition. Handle in a fume hood.

-

Thiols/Thiones: Possess characteristic disagreeable odors.[1] Use bleach (sodium hypochlorite) to neutralize glassware and spills.

-

Sulfuric Acid: Corrosive.[1] Always add acid to water (or ice) during quenching, never the reverse.

References

-

Guareschi-Thorpe Condensation Mechanism

-

Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile (Intermediate)

- Source: "Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins." Chemistry of Heterocyclic Compounds.

-

Link:[Link]

-

Hydrolysis of Cyanopyridines to Amides

-

Physical Properties & CAS Data

- Source: PubChem Compound Summary for CID 676510 (Nitrile precursor).

-

Link:[Link]

Sources

- 1. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 54585-47-6・2-Mercapto-4,6-dimethylnicotinonitrile・2-Mercapto-4,6-dimethylnicotinonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties & Synthetic Utility of 2-Mercapto-4,6-dimethylnicotinamide

Executive Summary

2-Mercapto-4,6-dimethylnicotinamide (CAS: 50596-67-3) is a multifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for fused ring systems (e.g., thienopyridines) and as a bioisostere in kinase inhibitor design.[1] Its physicochemical profile is defined by a dynamic thione-thiol tautomerism , which dictates its solubility, nucleophilicity, and reactivity.

This guide provides a rigorous technical analysis of its structural dynamics, validated synthetic protocols, and physicochemical data, designed for researchers requiring high-fidelity data for experimental planning.

Structural Dynamics: The Thione-Thiol Tautomerism

The defining physicochemical characteristic of 2-mercaptonicotinamide derivatives is the prototropic equilibrium between the thiol (mercapto) and thione (2-thioxo) forms.

-

Solid State & Polar Solvents: The equilibrium strongly favors the thione form (2-thioxo-1,2-dihydropyridine) due to the stabilization energy of the amide-like resonance (N-C=S).

-

Non-Polar Solvents / Basic Media: The thiol form (pyridin-2-thiol) becomes relevant, particularly during S-alkylation reactions where the sulfur anion (thiolate) acts as the nucleophile.

Mechanism of Tautomerism

The proton transfer occurs between the pyridine nitrogen and the sulfur atom. This dictates that the molecule acts as an ambident nucleophile.

Figure 1: Tautomeric equilibrium and ionization of this compound. The thione form predominates in neutral solution, while the thiolate drives S-alkylation.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predicted properties for the amide derivative.

| Property | Value / Description | Context & Implications |

| Molecular Formula | C₈H₁₀N₂OS | Core scaffold |

| Molecular Weight | 182.24 g/mol | Fragment-based drug discovery compliant |

| Appearance | Yellow crystalline solid | Characteristic of thio-amides due to n→π* transitions |

| Melting Point | 265–270 °C (Decomp.)[1] | High lattice energy due to extensive intermolecular H-bonding (Amide + Thione) |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic methyl groups + planar stacking reduce aqueous solubility |

| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions and biological assays |

| pKa (NH/SH) | ~8.5 (Thiol group) | Weakly acidic; deprotonates readily with carbonates (K₂CO₃) or hydroxides |

| LogP | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential |

| H-Bond Donors | 2 (Amide NH₂, Ring NH) | Critical for binding site interactions |

| H-Bond Acceptors | 2 (Amide O, Sulfur) | Sulfur is a weak acceptor; Carbonyl oxygen is strong |

Validated Synthetic Protocol

Note on Specificity: While 2-mercapto-4,6-dimethylpyrimidine is made from acetylacetone and thiourea, the nicotinamide (pyridine) core requires cyanothioacetamide . The protocol below describes the formation of the nitrile precursor followed by hydrolysis, the most robust route to the amide.

Pathway: Guareschi-Thorpe Condensation & Hydrolysis

Step 1: Synthesis of the Carbonitrile Precursor

Reaction: Acetylacetone + 2-Cyanothioacetamide

-

Reagents: Dissolve 2-cyanothioacetamide (10 mmol) and acetylacetone (10 mmol) in Ethanol (20 mL).

-

Catalyst: Add triethylamine or piperidine (catalytic amount, 0.5 mL).

-

Conditions: Reflux for 2–4 hours. The solution typically turns dark yellow/orange.

-

Workup: Cool to room temperature. Acidify slightly with dilute HCl if necessary to protonate the thione. The yellow precipitate forms.

-

Purification: Filter and recrystallize from Ethanol/DMF.

-

Yield: Typically 70–85%.

-

Checkpoint: IR should show Nitrile stretch (~2220 cm⁻¹).

-

Step 2: Hydrolysis to Nicotinamide

Reaction: Nitrile

-

Reagents: Suspend the nitrile (from Step 1) in concentrated Sulfuric Acid (H₂SO₄) (5 mL per gram of substrate).

-

Conditions: Heat on a steam bath or oil bath at 90–100°C for 1–2 hours. Caution: Exothermic.

-

Quench: Pour the reaction mixture over crushed ice. The amide precipitates as a solid.

-

Neutralization: Adjust pH to ~7-8 with Ammonium Hydroxide (NH₄OH) to ensure the product is not protonated/soluble.

-

Purification: Filter the solid and wash with water. Recrystallize from Ethanol.

Figure 2: Two-step synthetic pathway via the Guareschi-Thorpe condensation followed by acid hydrolysis.

Reactivity & Applications

Understanding the reactivity profile is essential for derivatization.

S-Alkylation (Thienopyridine Synthesis)

The most common application is the synthesis of thienopyridines.

-

Reagent:

-Haloketones or -

Mechanism:

-

S-Alkylation: In the presence of a base (KOH/EtOH), the sulfur attacks the alkyl halide.

-

Thorpe-Ziegler Cyclization: The methylene group of the new thio-ether attacks the amide (or nitrile) carbon, followed by closure to form the thiophene ring fused to the pyridine.

-

Desulfurization

The sulfur group can be removed (using Raney Nickel) or oxidized (using H₂O₂) to a sulfonic acid, though the latter often leads to ring opening or decomposition if not controlled.

Handling & Stability (Safety)

-

Storage: Store at 2–8°C. The thiol group is susceptible to oxidative dimerization (disulfide formation) upon prolonged exposure to air and moisture.

-

Safety: Treat as a potential irritant. Thioamides can liberate H₂S or toxic vapors under strong acidic/thermal stress.

-

Analysis:

-

NMR (DMSO-d6): Look for the broad NH/SH singlet (variable, >13 ppm) and the amide protons (broad singlets, ~7.5 ppm). Methyl groups appear as sharp singlets (~2.3 ppm).

-

References

-

PubChem Compound Summary. "2-Mercapto-4,6-dimethylnicotinonitrile (Precursor Data)." National Center for Biotechnology Information. Accessed 2024. Link

- El-Saghier, A. M. "Synthesis of some new thienopyridine and thienopyrimidine derivatives." Journal of Chemical Research. 2002. (Demonstrates the utility of the nitrile/amide in fused ring synthesis).

-

Sigma-Aldrich. "Product Specification: 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile."[2] Link

- Guareschi, I. "Sulla sintesi di composti piridinici." Mem. R. Accad. Sci. Torino.

-

Chemical Book. "this compound Properties and MSDS." Link

Sources

Comprehensive Structural Analysis: 2-Mercapto-4,6-dimethylnicotinamide

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and solid-state behavior of 2-Mercapto-4,6-dimethylnicotinamide (also known as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide). It is designed for researchers requiring high-fidelity structural data for drug design and crystal engineering.

Executive Summary

This compound is a critical polysubstituted pyridine derivative serving as a pharmacophore in the synthesis of fused heterocycles (e.g., thienopyridines) with antimicrobial and anticancer potential.

The structural analysis of this compound is defined by a critical prototropic tautomerism (thiol-thione equilibrium). In the solid state, X-ray diffraction consistently reveals that the compound crystallizes in the 2-thioxo-1,2-dihydropyridine (thione) form, stabilized by an intricate network of intermolecular hydrogen bonds. Understanding this preference is vital for predicting solubility, bioavailability, and docking interactions in drug development.

Synthesis & Crystallization Protocol

Reproducible crystal growth is the foundation of accurate structural analysis. The following protocol utilizes the Guareschi-Thorpe condensation followed by controlled crystallization.

Synthetic Route (Guareschi-Thorpe)

The synthesis involves the condensation of acetylacetone (1,3-diketone) with 2-cyanothioacetamide in the presence of a base, followed by hydration of the nitrile to the amide.

Reagents:

-

Acetylacetone (20 mmol)

-

2-Cyanothioacetamide (20 mmol)

-

Piperidine or Morpholine (Catalytic amount)

Step-by-Step Protocol:

-

Mixing: Dissolve 2-cyanothioacetamide in warm ethanol (

). Add acetylacetone dropwise with constant stirring. -

Catalysis: Add catalytic piperidine. The solution will darken (yellow/orange) indicating enolate formation.

-

Reflux: Heat to reflux for 3–4 hours. A solid precipitate (the piperidinium salt) may form.

-

Acidification: Cool to room temperature. Acidify with 10% HCl or acetic acid to pH 4–5. This step is critical to protonate the thiolate anion and precipitate the neutral thione product.

-

Isolation: Filter the yellow precipitate, wash with cold water/ethanol (1:1), and dry under vacuum.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffractometry (approx.

-

Solvent System: Ethanol/DMF (9:1) or Methanol/Acetonitrile.

-

Method: Slow Evaporation at Room Temperature (

). -

Timeframe: 3–5 days.

-

Quality Control: Verify purity via TLC (Ethyl acetate:Hexane 1:1) before setting up crystallization.

Workflow Visualization

Figure 1: Step-by-step synthesis and crystallization workflow for this compound.[4]

Crystal Structure Analysis

Data Collection Parameters

For high-resolution refinement, the following parameters are standard for this class of organic sulfur compounds:

-

Radiation Source:

( -

Temperature: 100 K (Cryogenic cooling reduces thermal motion of the methyl groups).

-

Resolution:

or better.

Tautomeric Preference (Thione vs. Thiol)

The most critical structural feature is the tautomeric state. While the compound is named "2-mercapto" (implying a thiol -SH), X-ray analysis confirms the 2-thioxo (thione) tautomer in the solid state.

Crystallographic Evidence:

-

C2–S Bond Length: The observed bond length is typically 1.67–1.69 Å , characteristic of a double bond (

). A single bond ( -

Ring Protonation: Difference Fourier maps reveal the hydrogen atom is located on the ring nitrogen (N1), not the sulfur.

-

Bond Alternation: The pyridine ring shows localized bond alternation consistent with the loss of full aromaticity in the thione form.

Conformation & Sterics

-

Amide Twist: The amide group (

) at position 3 is often twisted out of the plane of the pyridine ring. This is driven by steric repulsion between the amide oxygen/nitrogen and the methyl group at position 4. -

Twist Angle: Expect a torsion angle of

–

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing is dominated by strong H-bond donors (Amide

| Interaction Type | Donor (D) | Acceptor (A) | Distance ( | Motif |

| Amide Homodimer | ||||

| Thione Interaction | Chain formation | |||

| Auxiliary | Cross-linking |

Structural Logic Visualization

Figure 2: Supramolecular assembly showing the primary amide dimer and secondary thione interactions.

Spectroscopic Corroboration

To validate the crystal structure, solution-phase and solid-state spectroscopy must match the crystallographic model.

Infrared Spectroscopy (FT-IR)

-

: Broad bands at

-

: A strong peak at

-

: A characteristic band at

NMR Spectroscopy ( -NMR in DMSO- )

-

Ring NH: A broad singlet downfield at

. This extreme deshielding is diagnostic of the thione form (N-H) rather than the thiol (S-H). -

Amide

: Two distinct singlets (or a broad hump) at

Pharmaceutical Implications

Bioisosterism

The 2-mercaptonicotinamide scaffold is a bioisostere of purine bases . The specific H-bond donor/acceptor pattern (Acceptor at S, Donor at Ring N, Donor/Acceptor at Amide) mimics the Watson-Crick face of Guanine, making it a valuable scaffold for kinase inhibitors and antiviral nucleoside analogs.

Stability

The preference for the thione tautomer enhances oxidative stability compared to the thiol form. However, in basic solutions, the equilibrium shifts to the thiolate anion , which is highly nucleophilic and prone to S-alkylation—a key reaction in synthesizing thienopyridine drugs.

References

-

Guareschi-Thorpe Condensation Mechanism

- Source: Vogel's Textbook of Practical Organic Chemistry.

- Context: Standard protocol for synthesizing 3-cyano-2-pyridones/thiones.

-

URL:[Link]

-

Tautomerism in 2-Mercaptopyridines

- Title: The tautomeric equilibrium of 2-thiopyridone and 2-mercaptopyridine.

- Source: ResearchG

-

URL:[Link]

-

Hydrogen Bonding Patterns in Primary Amides

- Title: Crystal Structure Determination and Hydrogen-Bonding P

- Source: Scientific Research Publishing.

-

URL:[Link]

-

Crystal Structure of Related Nitrile Precursor (CCDC 646707)

-

Synthesis of Thienopyridines from 2-Mercaptonicotinamides

Sources

- 1. researchgate.net [researchgate.net]

- 2. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Mercapto-4,6-dimethylnicotinonitrile | 54585-47-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PubChemLite - 2-mercapto-4,6-dimethylnicotinonitrile (C8H8N2S) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of 2-Mercapto-4,6-dimethylnicotinamide

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Mercapto-4,6-dimethylnicotinamide .

Executive Summary

This compound (MDNA) is a critical heterocyclic intermediate used in the synthesis of fused thiophenes (e.g., thienopyridines) and bioactive amides. Unlike its commercially ubiquitous precursor, 2-mercapto-4,6-dimethylnicotinonitrile, the amide derivative exhibits a distinct solubility profile driven by a dual hydrogen-bonding network.

This guide addresses the "brick dust" character of MDNA—defined by high crystal lattice energy and poor solubility in common organic solvents. It provides a predictive solubility landscape, a validated protocol for empirical determination, and thermodynamic modeling strategies to optimize purification and reaction yields.

Molecular Architecture & Solvation Mechanisms

To understand the solubility limitations of MDNA, one must analyze its solid-state behavior. The molecule does not exist simply as a thiol; it undergoes thione-thiol tautomerism , heavily favoring the thione form in the solid state.

Tautomeric Impact on Solubility

The 2-mercapto-pyridine motif exists in equilibrium between the thiol (A) and thione (B) forms.

-

Thione Form (Dominant): The proton resides on the ring nitrogen (

). This creates a highly polar species capable of strong intermolecular hydrogen bonding ( -

Amide Contribution: The C-3 amide group (

) adds two H-bond donors and one acceptor, further interlocking the crystal lattice.

Result: High Enthalpy of Fusion (

Figure 1: The thione-thiol equilibrium shifts toward the thione in the solid state, creating a rigid hydrogen-bond network that resists dissolution in low-polarity solvents.

Solubility Landscape & Solvent Selection

Based on structural analogs (Nicotinamide and 2-Mercapto-nicotinonitrile) and general solvation thermodynamics, the solubility profile of MDNA follows a distinct hierarchy.

Predicted Solubility Data (at 25°C)

Note: Values are predictive estimates based on functional group contribution methods for the thione tautomer.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Dipole-dipole; disruption of amide H-bonds. |

| Polar Protic | Methanol, Ethanol | Moderate (Heat Req.) | H-bonding; temperature-dependent solubility. |

| Acidic | Glacial Acetic Acid | Good | Protonation of ring nitrogen / amide oxygen. |

| Chlorinated | DCM, Chloroform | Low | Weak dipole interactions; insufficient to break lattice. |

| Ethers/Esters | THF, Ethyl Acetate | Poor | Weak H-bond acceptance; limited solvation power. |

| Non-Polar | Hexane, Toluene | Insoluble | Lack of polar interactions. |

Strategic Solvent Applications

-

Reaction Solvent: Use DMF or DMAc . These maintain the reagent in solution at elevated temperatures (80–120°C), facilitating nucleophilic substitutions or cyclizations.

-

Recrystallization (Purification):

-

Method A (Thermal): Dissolve in boiling Ethanol or Acetic Acid ; cool slowly.

-

Method B (Anti-solvent): Dissolve in minimum DMSO at RT; slowly add Water or Ethanol until turbidity appears.

-

-

Extraction: MDNA often precipitates from aqueous reaction mixtures upon acidification. It is poorly extractable into DCM from water but can be extracted with Ethyl Acetate/THF mixtures if necessary.

Experimental Protocol: Solubility Determination

Since specific literature values for the amide derivative are scarce (unlike the nitrile), empirical determination is required for precise thermodynamic modeling. The Dynamic Laser Monitoring Method is the gold standard for this application.

Materials Required[1]

-

Jacketed glass vessel (50 mL) with temperature control (±0.05 K).

-

Laser monitoring system (or high-precision turbidity meter).

-

Magnetic stirring (constant rate).

-

HPLC grade solvents (dried).

Step-by-Step Workflow

Figure 2: Dynamic solubility determination workflow. This method eliminates sampling errors associated with the traditional shake-flask method.

Calculation

Calculate the mole fraction solubility (

Thermodynamic Modeling

To upscale a crystallization process, you must model the temperature dependence of solubility. The dissolution of MDNA is an endothermic process (

Modified Apelblat Equation

For high-precision fitting of experimental data, use the modified Apelblat model:

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Allows interpolation of solubility at any temperature

for yield prediction.

Van't Hoff Analysis

To determine the thermodynamic driving forces:

-

Plot:

vs. -

Slope:

. -

Interpretation:

-

Positive

: Indicates strong lattice forces (typical for thione-amides). -

Positive

: The disorder increases as the rigid crystal breaks into the solvent, driving the dissolution.

-

References

-

Wang, J., et al. (2013). "Solubility and Solution Thermodynamics of 2-Mercapto-nicotinic Acid Derivatives in Pure Solvents." Journal of Chemical & Engineering Data, 58(5). Link

- Context: Provides comparative data for the carboxylic acid analog, establishing the baseline for thione solubility behavior.

-

Gorelov, S. V., et al. (2013). "Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins." Chemistry of Heterocyclic Compounds, 44(7).[1] Link

- Context: Details the synthesis of MDNA precursors and their isolation (precipit

-

Avdeef, A. (2015). "Solubility Temperature Dependence Predicted from 2D Structure." ADMET & DMPK, 3(4). Link

- Context: Theoretical framework for estimating enthalpy of solution based on melting point and H-bond donors.

-

Sigma-Aldrich. "2-Mercapto-4,6-dimethylnicotinonitrile Product Sheet." Link

- Context: Physical properties of the nitrile precursor (MP > 250°C)

Sources

Biological Activity of 2-Mercapto-4,6-dimethylnicotinamide Derivatives

Executive Summary

The 2-mercapto-4,6-dimethylnicotinamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets through distinct pharmacophoric features: the pyridine nitrogen (hydrogen bond acceptor), the C3-amide (hydrogen bond donor/acceptor), and the C2-thiol/thione group (versatile nucleophile).

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore its antimicrobial and anticancer efficacy. We focus on the causality between structural modifications—specifically S-alkylation and nitrile hydrolysis—and bioactivity profiles, supported by validated protocols and computational docking insights.

Structural Chemistry & Pharmacophore Analysis[2]

The Thione-Thiol Tautomerism

The core molecule exists in a dynamic equilibrium between the thiol (A) and thione (B) forms. In solution, the thione form often predominates due to the stability of the thioamide resonance. However, the thiol form is the reactive species for S-alkylation, which is the primary method for generating bioactive libraries.

-

Critical Insight: The C3-amide group (

) distinguishes this scaffold from its precursor (nicotinonitrile). The amide provides essential hydrogen-bonding capabilities that enhance affinity for the ATP-binding pocket of DNA Gyrase B , a key target in antibacterial drug design.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophoric contributions of the scaffold.

Figure 1: Pharmacophore dissection of the core scaffold highlighting modifiable sites for optimization.[1]

Synthetic Pathways & Causality[1]

The synthesis of the target amide requires a specific sequence to avoid side reactions. The direct synthesis often yields the nitrile , which must be carefully hydrolyzed.

Validated Synthetic Workflow

-

Multicomponent Cyclization (Gewald-type): Reaction of acetylacetone, cyanothioacetamide, and a base yields 2-mercapto-4,6-dimethylnicotinonitrile .

-

Controlled Hydrolysis: The nitrile is converted to the amide using concentrated sulfuric acid (

). Note: Basic hydrolysis often leads to ring opening or decarboxylation. -

Functionalization: The resulting amide is S-alkylated using alkyl halides.

Figure 2: Step-wise synthetic pathway from raw materials to bioactive thioether derivatives.

Biological Activity Profiles

Antimicrobial Activity (Mechanism: DNA Gyrase Inhibition)

Derivatives of this class, particularly those with bulky S-substituents (e.g., benzyl, phenacyl), exhibit significant bacteriostatic activity.[1]

-

Mechanism: The nicotinamide moiety mimics the ATP-binding motif of bacterial DNA Gyrase B. Unlike fluoroquinolones (which target the DNA-Gyrase complex), these derivatives often compete with ATP, preventing the energy-dependent introduction of negative supercoils into DNA.

-

Key Data:

-

Staphylococcus aureus (Gram+): High susceptibility.

-

Escherichia coli (Gram-): Moderate susceptibility (requires lipophilic S-groups to penetrate the outer membrane).

-

Anticancer Cytotoxicity

The scaffold shows promise against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.

-

Causality: The planar pyridine ring allows for intercalation or minor groove binding, while the S-linker provides flexibility to interact with Topoisomerase II or specific kinases (e.g., EGFR).

-

Toxicity: Unsubstituted thiols are often cytotoxic to normal cells due to redox cycling. S-alkylation significantly improves the therapeutic index (Selectivity Index > 3.0).

Quantitative Activity Summary

| Derivative Type | R-Group (at Sulfur) | Target Organism/Cell | Activity (MIC/IC50) | Reference Standard |

| Parent Thiol | -H | S. aureus | 64 µg/mL | Ciprofloxacin |

| Thioether | -CH2-CO-Ph (Phenacyl) | S. aureus | 4-8 µg/mL | Ciprofloxacin |

| Thioether | -CH2-Ph (Benzyl) | C. albicans | 12.5 µg/mL | Fluconazole |

| Thioether | -CH2-COOEt | HepG2 (Liver Cancer) | 5.2 µM | Doxorubicin |

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Acidic hydrolysis is chosen to preserve the pyridine ring integrity.

-

Precursor Synthesis: Dissolve cyanothioacetamide (0.01 mol) and acetylacetone (0.01 mol) in ethanol (30 mL). Add 5 drops of piperidine. Reflux for 3 hours. Cool, filter the yellow precipitate (Nicotinonitrile).

-

Hydrolysis: Add the nicotinonitrile (1.0 g) portion-wise to cold concentrated

(10 mL) at 0–5°C with stirring. -

Reaction: Stir at room temperature for 10 hours. Pour the mixture onto crushed ice.

-

Isolation: Neutralize carefully with ammonium hydroxide to pH 7. Filter the resulting solid, wash with water, and recrystallize from ethanol.[1]

-

Yield: ~70-75%[2]

-

Appearance: Pale yellow crystals.

-

Protocol B: In Vitro Antibacterial Assay (Broth Microdilution)

Rationale: Microdilution is preferred over disk diffusion for determining precise MIC values for hydrophobic compounds.

-

Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 512 to 0.5 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink in presence of viable bacteria).

Computational Insights (Molecular Docking)

To validate the mechanism, docking studies against DNA Gyrase B (PDB ID: 1KZN or 3U2D ) are standard.

-

Binding Mode:

-

The Amide Oxygen (C3) acts as a Hydrogen Bond Acceptor to Arg76 .

-

The Amide Nitrogen (C3) acts as a Hydrogen Bond Donor to Asp73 .

-

The Pyridine Ring engages in

-cation interactions with the active site residues. -

S-alkyl groups occupy the hydrophobic pocket, stabilizing the complex.

-

References

-

Dyachenko, V. D., et al. (2024).[1][5] "Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives." Russian Journal of General Chemistry.

-

Almehmadi, M. (2021).[6][7][8] "Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains." Latin American Journal of Pharmacy.

-

Franchini, C., et al. (2009).[1] "Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity." Archiv der Pharmazie.

-

Kumar, A., et al. (2022).[1] "Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation." bioRxiv.

-

Gordaliza, M. (2023).[9] "Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids." Semantic Scholar.

Sources

- 1. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]

- 2. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. visionpublisher.info [visionpublisher.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides, 2-mercaptobenzothiazole, 5-chloro-2-mercaptobenzothiazole, 3-methyl-2-mercaptobenzothiazole and 2-mercaptonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Cytotoxicity Profiling of 2-Mercapto-4,6-dimethylnicotinamide Scaffolds

The following is an in-depth technical guide regarding the in vitro cytotoxicity of 2-Mercapto-4,6-dimethylnicotinamide.

Executive Summary

This compound (and its structural tautomer, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide) represents a critical pharmacophore in medicinal chemistry. While the parent compound functions primarily as a synthetic intermediate, its S-alkylated derivatives and metal-coordinated complexes exhibit significant biological activity, ranging from anti-tubercular efficacy (against M. tuberculosis H37Rv) to cytotoxic effects against human carcinoma lines (HepG2, HeLa, MCF-7).

This guide provides a standardized framework for evaluating the cytotoxicity of this compound class. It addresses the specific physicochemical challenges of the mercapto-nicotinamide scaffold—specifically thiol-thione tautomerism and solubility—and outlines a validated workflow for determining IC50 values and elucidating apoptotic mechanisms.

Chemical Profile & Stability Considerations

Before initiating biological assays, researchers must account for the dynamic nature of the molecule in solution.

Thiol-Thione Tautomerism

In solution, this compound exists in equilibrium between the thiol (SH) and thione (C=S) forms.

-

Impact: The thione form typically predominates in polar solvents (like culture media), while the thiol form is the nucleophile responsible for S-alkylation reactions.

-

Protocol Adjustment: Freshly prepared stock solutions in DMSO are mandatory. Long-term storage in protic solvents can lead to oxidative dimerization (disulfide formation), altering cytotoxicity data.

Solubility & Formulation

-

Hydrophobicity: The 4,6-dimethyl substitution increases lipophilicity compared to unsubstituted nicotinamides.

-

Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

-

Constraint: Final DMSO concentration in the cell culture well must be ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Mechanistic Hypotheses

Cytotoxicity in this class is rarely driven by the free thiol alone. It is mediated through two primary pathways:

-

S-Alkylated Pharmacophores: When the thiol group is functionalized (e.g., with benzyl or ester groups), the molecule mimics nucleosides or inhibits specific kinases (e.g., EGFR, VEGFR), leading to cell cycle arrest.

-

Metal Chelation: The N-C=S (or N=C-SH) motif acts as a bidentate ligand. Ruthenium(II) or Tin(IV) complexes of this scaffold have been shown to induce mitochondrial-dependent apoptosis by triggering Reactive Oxygen Species (ROS) accumulation.

Visualization: Mechanistic Pathways

Caption: Divergent pathways for cytotoxicity: S-alkylation targets enzymes, while metal complexation triggers oxidative stress.

Experimental Framework: Validated Protocols

Cell Line Selection

Select cell lines based on the intended therapeutic indication.

-

HepG2 (Liver Carcinoma): High metabolic activity; ideal for assessing bioactivation of the prodrug.

-

MCF-7 (Breast Adenocarcinoma): Sensitive to ROS-inducing agents; standard for nicotinamide derivative screening.

-

HUVEC / BJ-1 (Normal Fibroblasts): Mandatory control to establish the Selectivity Index (SI).

Preparation of Stock & Working Solutions

-

Weighing: Measure 10 mg of this compound.

-

Primary Stock: Dissolve in 1 mL of sterile DMSO (100% v/v) to create a high-concentration stock (e.g., 10 mg/mL or ~50 mM). Vortex for 30 seconds.

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

-

Serial Dilution: Dilute the stock into complete culture medium immediately before treatment. Ensure the highest concentration (e.g., 100 µM) contains ≤ 0.1% DMSO.

Cytotoxicity Assay (MTT Protocol)

The MTT assay is the gold standard for this compound due to its metabolic dependence (mitochondrial reductase).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Remove old media. Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Control: Vehicle control (0.1% DMSO).

-

Positive Control:[1] Doxorubicin or Cisplatin.

-

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

-

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Visualization: Assay Workflow

Caption: Step-by-step workflow for high-throughput cytotoxicity screening using MTT.

Data Interpretation & Reference Values

When analyzing results, compare the IC50 (concentration inhibiting 50% growth) against established benchmarks for this chemical class.

Comparative Cytotoxicity Data (Inferred from Analogs)

The following table summarizes activity ranges for 2-mercapto-nicotinamide derivatives found in literature.

| Compound Class | Cell Line | IC50 Range (µM) | Activity Level | Reference |

| Parent Scaffold (Unmodified) | HepG2 / HeLa | > 100 µM | Low / Inactive | Inferred |

| S-Alkylated Derivative (Benzyl) | HepG2 | 8.0 - 15.0 µM | Moderate | [1, 2] |

| S-Alkylated Derivative (Naphthyl) | HeLa | 4.0 - 6.0 µM | High | [1] |

| Ruthenium Complex (w/ Scaffold) | MDA-MB-231 | < 2.0 µM | Very High | [3] |

| Tin(IV) Complex (w/ Scaffold) | MCF-7 | ~ 0.02 µM | Potent | [4] |

Key Insight: The unmodified this compound is often biologically "quiet" regarding cytotoxicity. It requires S-functionalization or metal coordination to unlock potent anticancer activity. If your assay shows IC50 > 100 µM for the parent compound, this is expected behavior, not an assay failure.

Selectivity Index (SI) Calculation

-

Target: An SI > 2.0 indicates selective toxicity.

-

Observation: Nicotinamide derivatives often show excellent selectivity (SI > 10) compared to standard chemotherapeutics like cisplatin.

Troubleshooting & Optimization

-

Precipitation: If crystals form in the well, the compound has crashed out. Validate solubility limit in media (often < 50 µM for hydrophobic derivatives).

-

Color Interference: The compound or its metal complexes may be colored. Use a "compound only" blank (no cells) to subtract background absorbance.

-

False Positives: Thiol-containing compounds can sometimes reduce MTT directly without cellular enzymes. Validation: Use an ATP-based assay (e.g., CellTiter-Glo) to confirm hits found via MTT.

References

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile. Molecules, 2019.[1] Link

-

Design, Synthesis, Biological Screening... of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines. American Journal of Infectious Diseases, 2010. Link

-

In vitro cytotoxicity and in vivo zebrafish toxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes. Dalton Transactions, 2013. Link

-

Anticancer and cytotoxic effects of a triorganotin compound with 2-mercapto-nicotinic acid. European Journal of Pharmaceutical Sciences, 2011.[2] Link

-

Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms. Toxics, 2024. Link

Sources

2-Mercapto-4,6-dimethylnicotinamide: A Dual-Function Enzyme Inhibitor Scaffold

Technical Guide for Drug Discovery & Chemical Biology [1]

Executive Summary

2-Mercapto-4,6-dimethylnicotinamide (also known by its tautomer 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide ) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike single-target inhibitors, this molecule possesses a dual-pharmacophore architecture: a nicotinamide core that mimics the NAD+ cofactor, and a mercapto (thione) moiety capable of high-affinity zinc chelation.[1]

This guide details its application as a versatile inhibitor for two primary enzyme classes:

-

NAD+-Dependent Deacetylases (Sirtuins): Acting as a non-competitive feedback inhibitor mimic.[1]

-

Zinc-Metalloproteases (MMPs & Urease): Acting via direct active-site metal chelation.[1]

Chemical Profile & Stability

Before initiating biological assays, the researcher must account for the compound's tautomeric equilibrium, which dictates its binding mode.

Structural Properties

| Property | Value / Description |

| IUPAC Name | 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low) |

| pKa (Thiol) | ~6.5 (Reactivity implies existence as thione at physiological pH) |

| Tautomerism | Exists in equilibrium between thiol (mercapto-pyridine) and thione (thioxo-dihydropyridine) forms.[1] In solution, the thione form often predominates, which is critical for donor-acceptor interactions. |

Synthesis Protocol (Cyclocondensation)

Rationale: This protocol utilizes a Knoevenagel condensation followed by Michael addition and cyclization, ensuring high regioselectivity.

Reagents: Acetylacetone, Cyanothioacetamide, Piperidine (Catalyst), Ethanol. Step-by-Step:

-

Dissolution: Dissolve 10 mmol of cyanothioacetamide in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol of acetylacetone dropwise under stirring.

-

Catalysis: Add 3-4 drops of piperidine. The solution will darken, indicating amine-catalyzed deprotonation.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup: Cool to room temperature. Acidify slightly with 10% HCl to precipitate the product.

-

Purification: Filter the yellow precipitate and recrystallize from ethanol/DMF to obtain the target nicotinamide derivative.

Mechanism of Action (MOA)

Target Class A: Sirtuins (SIRT1/SIRT2)

Mechanism: Nicotinamide Mimicry & Base Exchange Inhibition.[1] Sirtuins deacylate lysine residues using NAD+ as a cosubstrate, releasing Nicotinamide (NAM).[2] this compound acts as a potent analog of NAM.[1] It binds to the "C-pocket" of the sirtuin active site, effectively stalling the enzymatic cycle by preventing the release of O-acetyl-ADP-ribose or inducing a reverse "base exchange" reaction.[1]

Target Class B: Metalloenzymes (MMP-13, Urease)

Mechanism: Zinc Chelation (ZBG).[1] The 2-mercapto/thione group acts as a Zinc-Binding Group (ZBG).[1] In Matrix Metalloproteinases (MMPs) and Urease, the catalytic zinc ion is coordinated by histidine residues. The sulfur atom of the inhibitor displaces the water molecule bound to the catalytic zinc, rendering the enzyme inactive.

Figure 1: Dual mechanism of action targeting NAD+ pockets in Sirtuins and Zinc active sites in Metalloproteases.

Experimental Protocols for Validation

Protocol A: SIRT1 Deacetylation Inhibition Assay

Objective: Determine the IC50 of the compound against SIRT1 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human SIRT1 enzyme.[1]

-

Fluorogenic substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC.[1]

-

Cofactor: NAD+ (500 µM final).[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[1]

Workflow:

-

Preparation: Prepare a 10 mM stock of this compound in DMSO. Serial dilute to 0.1–100 µM.[1]

-

Incubation: Mix 5 µL of diluted inhibitor with 20 µL of SIRT1 enzyme (0.5 U/well) in a 96-well black plate. Incubate for 10 min at 25°C to allow conformational equilibration.

-

Initiation: Add 25 µL of Substrate/NAD+ mix.

-

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

-

Analysis: Plot the slope of the linear phase (RFU/min) against inhibitor concentration. Fit to the Hill equation to derive IC50.

-

Validation Criteria: Nicotinamide (NAM) control should yield an IC50 of ~50–100 µM.

-

Protocol B: Urease Inhibition Assay (Colorimetric)

Objective: Validate the zinc-chelating potency of the mercapto group.

Materials:

-

Jack bean urease (Type III).[1]

-

Substrate: Urea (100 mM).[1]

-

Indicator: Phenol red (pH indicator).[1]

Workflow:

-

Mixture: Incubate 25 µL of enzyme (5 U/mL) with 5 µL of inhibitor for 15 min at 30°C.

-

Reaction: Add 50 µL of Urea solution containing Phenol red.

-

Readout: As urease hydrolyzes urea to ammonia, pH rises, shifting color from yellow to pink. Measure Absorbance at 570 nm after 10 mins.[1]

-

Calculation: % Inhibition =

.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the this compound core affect enzyme selectivity.

| Modification Site | Chemical Change | Effect on SIRT1 | Effect on MMP/Urease |

| C-2 (Mercapto) | Replacement with -OH (Oxo) | Loss of Activity (Loss of ZBG) | Loss of Activity (Reduced chelation) |

| C-2 (Mercapto) | S-Alkylation (e.g., -S-Me) | Retained (Steric fit in pocket) | Decreased (Loss of ionizable thiol) |

| C-3 (Amide) | Hydrolysis to -COOH | Reduced (Charge repulsion) | Neutral |

| C-4/6 (Methyls) | Replacement with Phenyl | Increased Potency (Hydrophobic interaction) | Variable (Steric clash possible) |

References

-

Avalos, J. L., et al. (2005). "Structure-based design of sirtuin inhibitors." Molecular Cell, 17(6), 855-868.[1] Link

-

Serry, A. M., et al. (2010). "One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition."[1][3] Journal of Combinatorial Chemistry, 12(4), 559-565.[3] Link

-

Amtul, Z., et al. (2002). "Cysteine proteases of human parasites: a remarkable target for drug development." Medicinal Research Reviews, 22(4), 125-128.[1] (Contextual support for thiol inhibitors). Link

-

Al-Mulla, A., et al. (2022).[1] "Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies." Molecules, 27(19), 6523. Link

-

Gorelov, S. V., et al. (2013). "Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins." Chemistry of Heterocyclic Compounds, 49, 1024–1031. Link

Sources

- 1. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Bioactivity Screening of 2-Mercapto-4,6-dimethylnicotinamide

Abstract: The discovery and development of novel therapeutic agents is a complex, multi-stage process. The nicotinamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects[1][2][3]. This guide presents a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel derivative, 2-Mercapto-4,6-dimethylnicotinamide. While its direct biological activities are not extensively documented, its analog, 2-Mercapto-4,6-dimethylnicotinonitrile, is recognized as a valuable intermediate in the synthesis of bioactive compounds[4][5][6]. This document provides a logical, field-proven workflow for drug development professionals, moving from predictive computational analysis to foundational in vitro assays, thereby establishing a robust initial profile of the compound's therapeutic potential and liabilities.

Part 1: Foundational Assessment - In Silico & Physicochemical Profiling

Rationale: Before committing to resource-intensive wet-lab experiments, a foundational understanding of the molecule's drug-like properties must be established. In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a rapid, cost-effective first step to identify potential liabilities and guide experimental design[7][8]. This predictive phase helps to de-risk the project early by flagging compounds with a low probability of success due to poor pharmacokinetics or toxicity[9][10].

1.1: Computational Prediction of Drug-Likeness and ADME/Tox Properties

The initial screening leverages established computational models to evaluate the molecule's properties. This process involves submitting the compound's structure (e.g., as a SMILES string) to web-based platforms like SwissADME and pkCSM.

Key Parameters & Interpretation:

-

Lipinski's Rule of Five: This rule assesses oral bioavailability by evaluating key molecular properties. A molecule is more likely to be orally bioavailable if it violates no more than one of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10[11].

-

Pharmacokinetics (ADME):

-

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeability: Indicates potential for central nervous system activity or side effects.

-

CYP450 Substrate/Inhibitor: Predicts interactions with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which is crucial for assessing drug-drug interaction potential[12].

-

Plasma Protein Binding (PPB): High binding can limit the free fraction of the drug available for therapeutic action.

-

-

Toxicity:

-

AMES Toxicity: Predicts mutagenic potential.

-

Hepatotoxicity: Flags potential for liver damage.

-

hERG I Inhibition: Assesses the risk of cardiac arrhythmia.

-

| Property Category | Parameter | Predicted Value | Interpretation & Implication |

| Physicochemical | Molecular Weight | 182.25 g/mol | Compliant with Lipinski's Rule. |

| LogP | ~1.5 - 2.0 | Optimal lipophilicity for cell permeability. | |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule. | |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule. | |

| Pharmacokinetics | HIA | Good | Likely well-absorbed orally. |

| BBB Permeability | Low | Reduced risk of CNS side effects. | |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6-metabolized drugs. | |

| CYP3A4 Inhibitor | Yes (Predicted) | Potential Liability: Requires experimental validation. | |

| Toxicity | AMES Toxicity | No | Low predicted mutagenic risk. |

| Hepatotoxicity | Low Probability | Favorable prediction, but requires cellular validation. |

Note: The values in this table are hypothetical, based on typical predictions for similar small molecules, and must be confirmed experimentally.

Part 2: The Screening Cascade - A Multi-Tiered Experimental Workflow

The experimental phase is designed as a logical cascade. Each tier provides critical data that informs the decision to proceed to the next, more complex and resource-intensive stage. This "fail-fast, fail-cheap" approach is central to modern drug discovery.

Caption: A multi-tiered workflow for preliminary bioactivity screening.

2.1: Tier 1 - General Cytotoxicity Assessment

Causality: Before assessing for a specific therapeutic effect, it is essential to determine the compound's intrinsic toxicity to mammalian cells[13]. A compound that is broadly cytotoxic at low concentrations is unlikely to become a viable therapeutic agent. These assays measure fundamental aspects of cell health, such as metabolic activity or membrane integrity[14][15].

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity[16][17][18].

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HepG2).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

96-well, clear, flat-bottom cell culture plates.

-

This compound (test compound), dissolved in DMSO to create a 10 mM stock.

-

Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions).

-

Triton X-100 (1% solution) for positive control (maximum lysis).

-

Vehicle control (DMSO).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium (e.g., from 100 µM down to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Include wells for:

-

Negative Control: Cells treated with vehicle (DMSO) only.

-

Positive Control: Cells treated with 1% Triton X-100 to induce 100% cell lysis.

-

Medium Blank: Medium only (no cells).

-

-

-

Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).

-

Assay:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing supernatant.

-

-

Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader[19].

-

Calculation:

-

Subtract the medium blank absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)

-

Self-Validation: The inclusion of positive (Triton X-100) and negative (vehicle) controls is critical for validating the assay's performance and for accurate data normalization.

2.2: Tier 2 - Target-Oriented Bioactivity Screening

Causality: The nicotinamide moiety is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like Poly(ADP-ribose) polymerases (PARPs) and sirtuins[20][21]. These enzymes are implicated in DNA repair, inflammation, and metabolism, making them attractive drug targets. Therefore, a logical next step is to screen this compound against a panel of these enzymes.

Caption: Potential signaling pathways modulated by a nicotinamide analog.

Example Target-Based Assay: PARP-1 Inhibition

A biochemical assay can be used to measure the direct inhibitory effect of the compound on PARP-1 activity. This is often done using a chemiluminescent or fluorescent format.

Hypothetical Results:

| Compound | Target | Assay Type | IC₅₀ (µM) |

| This compound | PARP-1 | Biochemical | 8.5 |

| SIRT1 | Biochemical | > 100 | |

| Kinase Panel (10 targets) | Biochemical | > 100 | |

| Olaparib (Control) | PARP-1 | Biochemical | 0.005 |

This data suggests a moderate and selective inhibitory activity against PARP-1, warranting further investigation in cell-based models.

2.3: Tier 3 - Preliminary In Vitro ADME Profiling

Causality: Favorable in vitro ADME properties are essential for a compound to be considered for further development[10][22]. Early assessment of metabolic stability and potential for drug-drug interactions (via CYP450 inhibition) can prevent costly failures in later preclinical stages[23].

Purpose: To determine the rate at which the compound is metabolized by major drug-metabolizing enzymes in the liver.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (pH 7.4).

-

Test compound (1 mM stock in DMSO).

-

Positive control compound with known metabolic rate (e.g., Verapamil).

-

Acetonitrile with internal standard (for protein precipitation and sample analysis).

-

LC-MS/MS system for quantification.

Procedure:

-

Reaction Preparation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

-

Calculation:

-

Plot the natural log of the % parent compound remaining vs. time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Data Interpretation:

| Parameter | Result | Interpretation |

| In Vitro t½ (min) | 45 | Moderate stability. Suggests the compound is not rapidly cleared by liver enzymes. |

| Intrinsic Clearance (µL/min/mg) | 30.8 | Low to moderate clearance. Favorable for further development. |

Part 4: Synthesis of Findings and Future Directions

The preliminary screening of this compound provides a multi-faceted initial portrait of its potential as a drug candidate. The in silico analysis suggested a favorable drug-like profile with a potential flag for CYP3A4 inhibition. The foundational cytotoxicity screen established a therapeutic window, indicating the compound is not a non-specific toxin.

Based on the hypothetical data presented, the compound shows moderate and selective activity against PARP-1 and possesses reasonable metabolic stability. This profile justifies progression to the next stage of drug discovery, which would include:

-

Confirmation of Mechanism: Validating PARP-1 inhibition in a cellular context (e.g., a DNA damage response assay).

-

Lead Optimization: Synthesizing analogs to improve potency against PARP-1 while maintaining or improving the ADME profile.

-

In Vivo Pharmacokinetic Studies: Determining the compound's actual absorption, distribution, metabolism, and excretion profile in an animal model.

This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, embodying the core principles of modern, efficient drug development.

References

- Da-Ta Biotech (2024). Cytotoxicity Assays: Measurement Of Cell Death.

- Du, Z., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC.

- Martínez-Luis, S., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

- Hilaris Publisher (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris.

- Neto, J. B. A., et al. (2021). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. PubMed.

- Wohlrab, J. & Kreft, D. (2014). Nicotinamide - Biologic actions of an emerging cosmetic ingredient. ResearchGate.

- Admescope (n.d.). Time-critical early ADME characterization.

- ResearchGate (n.d.). Structures of nicotinamide derivatives with potential drug activities.

- MedchemExpress.com (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile | Intermediate.

- ACS Omega (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- Lee, J., et al. (2013). Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. PubMed.

- OZ Biosciences (n.d.). LDH Cytotoxicity Assay Kit.

- Molecules (2024). In Silico Docking, Drug-likeness and Toxicity Prediction Studies of Bioactive Compounds of Eurycoma longifolia as Potential Mult.

- ResearchGate (2020). In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs.

- International Journal of Pharmaceutical Sciences (2025). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs.

- MDPI (2023). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives.

- G-Biosciences (2020). LDH Cytotoxicity Assay FAQs.

- Eurofins Discovery (n.d.). In Vitro ADME and Toxicology Assays.

- Canvax (n.d.). LDH Cytotoxicity Assay Kit.

- Antibodies.com (n.d.). LDH Cytotoxicity Assay Kit (A319649).

- Montalvão, S. I. G. H. M., et al. (2020). Bioassays for bioactivity screening. Research UEES.

- PubChem (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile.

- ResearchGate (2020). Bioassays for Bioactivity Screening | Request PDF.

- Promega Corporation (n.d.). ADME-Tox Assays.

- Biocompare (2015). ADME/Tox: Creating a Safer Drug-Discovery Pipeline.

- Preprints.org (2025). In Silico ADME Methods Used in the Evaluation of Natural Products.

- Visual Bioinformatics (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile.

- Lifev (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile.

- Expert Opinion on Drug Discovery (2018). Current status and future directions of high-throughput ADME screening in drug discovery.

- Sigma-Aldrich (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile | 54585-47-6.

- ResearchGate (2015). A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group.

- Benchchem (2025). The Genesis of a Bioactive Molecule: A Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis.

- RSC Advances (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.

- Molecules (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Mercapto-4,6-dimethylnicotinonitrile | Visual Bioinformatics [visualbioinformatics.com]

- 6. 2-Mercapto-4,6-dimethylnicotinonitrile | Lifev [lifev.org]

- 7. biocompare.com [biocompare.com]

- 8. preprints.org [preprints.org]

- 9. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.sg]

- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. ozbiosciences.com [ozbiosciences.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. canvaxbiotech.com [canvaxbiotech.com]

- 19. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. admescope.com [admescope.com]

- 23. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore Potential of 2-Mercapto-4,6-dimethylnicotinamide: From Scaffold to Target

Executive Summary: The Privileged Scaffold

In the realm of Fragment-Based Drug Discovery (FBDD), 2-Mercapto-4,6-dimethylnicotinamide (MDN) and its tautomeric nitrile precursor (2-mercapto-4,6-dimethylnicotinonitrile) represent a "privileged scaffold." While the molecule itself possesses modest biological activity, its true therapeutic value lies in its role as a bidentate nucleophilic precursor .

The ortho-positioning of the mercapto (-SH) and amide (-CONH₂) groups allows for rapid heterocyclization, primarily via the Thorpe-Ziegler reaction , to form Thieno[2,3-b]pyridines . These fused ring systems are bioisosteres of quinazolines (e.g., Gefitinib) and purines, granting them access to ATP-binding pockets of critical enzymes.

This guide details the transition of MDN from a chemical intermediate to a potent inhibitor of three primary biological targets: EGFR (Oncology) , Microbial DNA Gyrase (Infectious Disease) , and Acetylcholinesterase (Neurodegeneration) .

Primary Therapeutic Targets

Epidermal Growth Factor Receptor (EGFR)

Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC)[1]

The most authoritative application of MDN derivatives is the inhibition of Receptor Tyrosine Kinases (RTKs). The thienopyrimidine derivatives synthesized from MDN mimic the adenine ring of ATP.

-

Mechanism of Action: These derivatives function as Type I ATP-competitive inhibitors . The nitrogen atoms in the fused pyridine/thiophene ring system form hydrogen bonds with the "hinge region" amino acids (typically Met793 in EGFR) within the kinase domain.

-

Structural Advantage: Unlike the bulky quinazoline core of first-generation inhibitors, the thienopyridine core derived from MDN offers a distinct lipophilicity profile, often improving membrane permeability while maintaining potency against wild-type and T790M mutant EGFR strains [1].

Microbial DNA Gyrase & Topoisomerase IV

Therapeutic Area: Antimicrobial Resistance (MDR Strains)

MDN derivatives, specifically those functionalized at the 3-amino position of the resulting thieno-ring, exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and select Gram-negative strains (P. aeruginosa).

-

Mechanism: The planar tricyclic structure intercalates into bacterial DNA or binds to the ATP-binding subunit (ParE) of Topoisomerase IV, preventing the supercoiling necessary for bacterial replication.

-

Causality: The presence of the sulfur atom (originating from the 2-mercapto group of MDN) enhances lipophilicity, facilitating penetration through the peptidoglycan layer of Gram-positive bacteria [2].

Acetylcholinesterase (AChE)

Therapeutic Area: Alzheimer’s Disease

Recent structure-activity relationship (SAR) studies indicate that MDN-derived tacrine analogs act as dual binding site inhibitors.

-

Mechanism: They span the active site gorge of AChE, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) . This dual occupancy not only inhibits acetylcholine hydrolysis but also prevents Aβ-peptide aggregation, which is promoted by the PAS [3].

Synthetic Utility & Mechanism[2]

The transformation of MDN into active drugs relies on the Thorpe-Ziegler Cyclization . This is the self-validating step that researchers must master to utilize this scaffold.

Visualization: The MDN Transformation Pathway

Figure 1: The synthetic evolution of this compound from precursors to bioactive thieno-fused pharmacophores.[2]

Experimental Protocols

Synthesis of the MDN Scaffold

Note: This protocol ensures high purity, essential for subsequent biological assays.

Reagents: Acetylacetone (0.01 mol), 2-Cyanothioacetamide (0.01 mol), Piperidine (Cat.), Ethanol (30 mL).

-

Mixing: Dissolve acetylacetone and 2-cyanothioacetamide in absolute ethanol.

-

Catalysis: Add 3-5 drops of piperidine. The solution will warm slightly (exothermic).

-

Reflux: Heat the mixture under reflux for 3–5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice/water acidified with HCl (pH 4).

-

Purification: Filter the yellow precipitate. Recrystallize from ethanol to yield 2-Mercapto-4,6-dimethylnicotinonitrile (often hydrolyzed to amide in situ or in next step).

In Vitro EGFR Kinase Inhibition Assay

Objective: Validate the potency of the MDN-derived thienopyrimidine.

System: ADP-Glo™ Kinase Assay (Promega) or equivalent FRET-based system.

| Parameter | Condition |

| Enzyme | Recombinant EGFR (Human, active) |

| Substrate | Poly (Glu, Tyr) 4:1 |

| ATP Conc. | 10 µM (Km apparent) |

| Controls | Positive: Erlotinib (IC50 ~2 nM); Negative: DMSO only |

Protocol:

-

Preparation: Prepare 3x serial dilutions of the MDN-derivative in DMSO (Final conc. range: 10 µM to 0.1 nM).

-

Incubation: Mix 2 µL of compound with 4 µL of EGFR enzyme in kinase buffer (Tris-HCl pH 7.5, MgCl₂, MnCl₂, DTT). Incubate for 10 min at 25°C.

-

Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at room temperature.

-

Termination: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

-

Analysis: Plot RLU vs. log[Concentration] to determine IC50.

Mechanism of Action Visualization

The following diagram illustrates the molecular interaction between the MDN-derived thienopyrimidine and the EGFR kinase domain.

Figure 2: Molecular docking logic of MDN-derivatives within the EGFR active site. The N-atoms of the pyrimidine ring are critical for H-bonding with Met793.

References

-

Gorelov, S. V., et al. (2013).[5] "Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins." Chemistry of Heterocyclic Compounds.

-

Almehmadi, M., et al. (2021). "Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains." Latin American Journal of Pharmacy.

-

Saddik, A. A., et al. (2015). "Synthesis of New Mercaptopyrimidines and Thienopyrimidines." European Chemical Bulletin.

-

PubChem. (2023). "2-Mercapto-4,6-dimethylnicotinonitrile Compound Summary." National Library of Medicine.

Sources

- 1. Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Comprehensive Analytical Characterization of 2-Mercapto-4,6-dimethylnicotinamide

An Application Note and Protocol Guide for Researchers

Introduction and Analytical Strategy

2-Mercapto-4,6-dimethylnicotinamide is a substituted pyridine derivative featuring a reactive thiol (mercapto) group and an amide moiety. The presence of these functional groups, along with the aromatic core, imparts specific chemical properties that necessitate a carefully designed analytical strategy. The primary challenges in its characterization include the potential for the thiol group to oxidize into a disulfide dimer and the existence of thione-thiol tautomerism, which can influence spectroscopic data.